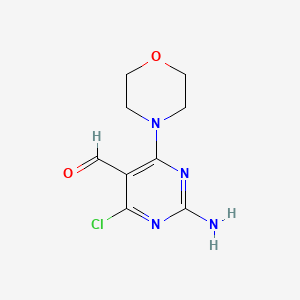

2-Amino-4-chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde

Description

2-Amino-4-chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde (CAS: 155087-34-6) is a pyrimidine derivative featuring a carbaldehyde group at position 5, a morpholine substituent at position 6, and chlorine and amino groups at positions 4 and 2, respectively. Its molecular formula is C₉H₁₁ClN₄O₂, with a molecular weight of 242.66 g/mol . The compound is commercially available from multiple suppliers, indicating its utility in pharmaceutical and chemical research, particularly as a building block for synthesizing complex molecules.

Properties

IUPAC Name |

2-amino-4-chloro-6-morpholin-4-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c10-7-6(5-15)8(13-9(11)12-7)14-1-3-16-4-2-14/h5H,1-4H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBJTIHXAZNGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=NC(=N2)N)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401181354 | |

| Record name | 2-Amino-4-chloro-6-(4-morpholinyl)-5-pyrimidinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155087-34-6 | |

| Record name | 2-Amino-4-chloro-6-(4-morpholinyl)-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155087-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-6-(4-morpholinyl)-5-pyrimidinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-amino-4,6-dichloropyrimidine with morpholine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of the chlorine atom with the morpholinyl group . The reaction mixture is then subjected to heating and stirring to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Oxidation and Reduction Reactions: The carbaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.

Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly employed.

Condensation Reactions: Catalysts such as acetic acid or hydrochloric acid are used to facilitate the reaction.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols.

Condensation Reactions: Products include imines and Schiff bases.

Scientific Research Applications

2-Amino-4-chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . It can also interact with receptors and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at Position 6

The morpholin-4-yl group in the target compound can be replaced with other cyclic amines, altering physicochemical and biological properties. Key analogs include:

Key Observations :

Scaffold Modifications: Pyrimidine vs. Thienopyrimidine

Replacing the pyrimidine core with a thieno[3,2-d]pyrimidine scaffold (e.g., 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde) introduces a sulfur atom, altering electronic properties:

- Synthetic Routes: Thienopyrimidines often require palladium-catalyzed cross-couplings (e.g., Suzuki reactions), whereas pyrimidines may utilize nucleophilic substitutions .

- Applications: Thienopyrimidine derivatives are explored in kinase inhibitors, leveraging their planar structure for ATP-binding site interactions .

Functional Group Variations at Position 5

The carbaldehyde group can be substituted with other moieties, impacting reactivity and applications:

Biological Activity

2-Amino-4-chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Molecular Formula : CHClNO

Molecular Weight : 226.66 g/mol

Purity : >95%

The compound features a pyrimidine core substituted with an amino group, a chlorine atom, and a morpholine ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The general synthetic route includes:

- Formation of the pyrimidine core through cyclization reactions.

- Substitution reactions to introduce the morpholine moiety.

- Functionalization at the aldehyde position , which can be achieved through various methods including oxidation of corresponding alcohols.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity Testing : Compounds with similar structures showed IC values ranging from 29 to 59 µM against various cancer cell lines, including HepG2 and MDA-MB-231 .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 2-Amino... | HepG2 | 40 |

| 2-Amino... | MDA-MB-231 | 204 |

These findings suggest that the presence of specific substituents on the pyrimidine ring can enhance cytotoxic effects.

The mechanism by which these compounds exert their effects includes:

- Induction of Apoptosis : Studies indicate that treatment with related compounds leads to increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : The compounds have been shown to induce cell cycle arrest at various phases, contributing to their effectiveness as anticancer agents.

- Inhibition of Kinases : Some derivatives have been identified as potent inhibitors of kinases such as EGFR and CDK2, which are crucial in cancer cell proliferation .

Antiviral Activity

In addition to anticancer properties, there is emerging evidence that pyrimidine derivatives can exhibit antiviral activity. For example:

- Compounds related to this class have shown efficacy against influenza viruses by disrupting essential viral protein interactions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features:

- Substituents on the Pyrimidine Ring : The presence and nature of substituents (e.g., halogens, alkyl groups) can modulate potency and selectivity towards different biological targets.

- Morpholine Ring Influence : The morpholine moiety contributes to solubility and may enhance binding affinity to target proteins due to its conformational flexibility.

Study on HepG2 Cells

A detailed examination of the effects of a closely related compound on HepG2 cells revealed:

- An increase in apoptotic cells from 0.29% in control to 9.74% in treated groups.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest favorable profiles for related compounds, including adequate oral bioavailability and low toxicity at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for 2-amino-4-chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde?

The synthesis typically involves multi-step reactions, starting with halogenation of pyrimidine precursors followed by nucleophilic substitution with morpholine. For example, chlorination using phosphoryl chloride (POCl₃) under reflux is a critical step for introducing the chloro group, as demonstrated in analogous pyrimidine derivatives . Subsequent substitution with morpholine requires precise temperature control (e.g., 80–100°C) and polar aprotic solvents like dimethylformamide (DMF) to optimize yield . Intermediate purification via column chromatography and recrystallization ensures product integrity.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., morpholine integration at δ 3.6–3.8 ppm for morpholine protons) and aldehyde proton resonance near δ 10.0 ppm .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity is typical in research-grade synthesis) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., calculated [M+H]+ for C₉H₁₀ClN₄O₂: 257.05) .

Q. How does the morpholine group influence the compound’s reactivity?

The morpholine moiety enhances solubility in polar solvents and acts as an electron-donating group, stabilizing the pyrimidine ring during electrophilic substitutions. Its steric bulk may also hinder reactions at the 4- and 6-positions, directing further functionalization to the aldehyde group .

Advanced Research Questions

Q. How can reaction yields be optimized for the chlorination step in synthesis?

Yields depend on:

- Reagent stoichiometry : Excess POCl₃ (3–5 equivalents) ensures complete chlorination .

- Temperature : Maintaining 110–120°C prevents side reactions (e.g., ring decomposition) .

- Catalysts : Adding catalytic dimethylaminopyridine (DMAP) accelerates the reaction .

Contradictions in literature data (e.g., 60–85% yields) may arise from differences in workup protocols or starting material purity .

Q. What strategies mitigate decomposition of the aldehyde group during storage?

Q. How can computational modeling predict biological activity of this compound?

- Docking studies : Target the aldehyde group for covalent binding to cysteine residues in enzymes (e.g., kinases).

- QSAR models : Correlate electron-withdrawing effects of the chloro group with antimicrobial potency, as seen in structurally related pyrimidines .

- ADMET profiling : Predict bioavailability using logP (calculated ~1.8) and polar surface area (~75 Ų) .

Q. What are the challenges in analyzing regioselectivity in further derivatization?

The chloro and morpholine groups create electronic bias:

- Electrophilic aromatic substitution : Favors the 5-carbaldehyde position due to deactivation of the pyrimidine ring .

- Nucleophilic attacks : Amine nucleophiles target the aldehyde, while thiols may displace the chloro group. Confirmation requires LC-MS/MS to track reaction pathways .

Methodological Considerations

Q. How to resolve discrepancies in NMR data across studies?

Q. What synthetic modifications enhance stability for in vitro assays?

- Protecting the aldehyde : Convert to a Schiff base (e.g., with aniline) during cell-based studies to prevent reactivity with media components .

- Isosteric replacement : Replace the chloro group with a trifluoromethyl group to improve metabolic stability, as validated in pyrimidine analogs .

Q. How to design controlled experiments for studying degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.